molecular formula C6H9NO B12122171 2-Cyclopropyl-2-hydroxypropanenitrile

2-Cyclopropyl-2-hydroxypropanenitrile

Cat. No.: B12122171
M. Wt: 111.14 g/mol
InChI Key: QZSDRCNPRWAUTO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-hydroxypropanenitrile is an organic compound with the molecular formula C6H9NO. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a cyclopropyl ring and a hydroxyl group (-OH) on the same carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropyl-2-hydroxypropanenitrile can be synthesized through the addition of hydrogen cyanide (HCN) to cyclopropyl ketones. The reaction involves the nucleophilic addition of HCN to the carbonyl group of the ketone, forming the hydroxynitrile. This process typically requires the presence of a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to generate the cyanide ion (CN-) necessary for the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclopropyl ketones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropyl ketones.

    Reduction: Cyclopropylamines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-Cyclopropyl-2-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-hydroxypropanenitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanenitrile: Similar structure but lacks the cyclopropyl ring.

    2-Hydroxy-2-methylpropanenitrile: Contains a methyl group instead of a cyclopropyl ring.

Uniqueness

2-Cyclopropyl-2-hydroxypropanenitrile is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. The ring strain in the cyclopropyl group influences the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-cyclopropyl-2-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSDRCNPRWAUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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